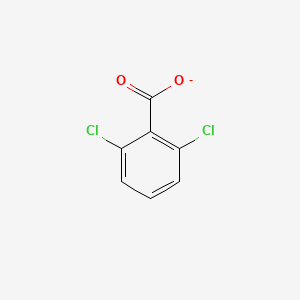

2,6-Dichlorobenzoate

Descripción general

Descripción

2,6-dichlorobenzoate is a chlorobenzoate. It derives from a benzoate. It is a conjugate base of a 2,6-dichlorobenzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 2,6-dichlorobenzoate derivatives as antiviral agents. Specifically, a derivative known as compound 22 has demonstrated high potency against the SARS-CoV-1 3CL protease, which is crucial for viral replication. In vitro assays revealed an effective concentration (EC50) of 0.29 µM in Vero 76 cells, indicating significant antiviral activity . The compound's mechanism involves irreversible inhibition of the protease, which is essential for the virus's life cycle.

Table 1: Inhibition Data for Acyloxymethylketone Derivatives

| Compound | IC50 (nM) | Comments |

|---|---|---|

| 22 | 62,993 ± 2,501 | Most potent inhibitor against SARS-CoV-1 3CLpro |

| Other derivatives | Varied | Lower potency compared to compound 22 |

Environmental Science

Biodegradation and Mineralization

this compound serves as an important intermediate in the degradation of environmental contaminants such as 2,6-dichlorobenzamide (BAM). Research indicates that specific strains of Aminobacter can degrade BAM effectively, with this compound accumulating as a metabolic intermediate. This accumulation suggests that while initial degradation steps are constitutive, subsequent steps may be inducible . Understanding this degradation pathway is crucial for bioremediation strategies aimed at groundwater contaminants.

Table 2: Degradation Pathway of BAM by Aminobacter spp.

| Step | Metabolite Produced | Induction Type |

|---|---|---|

| Initial Degradation | This compound | Constitutive |

| Subsequent Steps | Unknown metabolites | Inducible |

Chemical Synthesis

Intermediate in Organic Synthesis

The synthesis of various organic compounds often utilizes this compound as a key intermediate. Its reactivity allows for the formation of more complex molecules through various coupling reactions. For example, it has been employed in synthesizing acyloxymethylketones that serve as potential therapeutic agents .

Case Studies

Case Study: Antiviral Research

In a study focused on developing inhibitors for SARS-CoV-1, researchers synthesized a series of acyloxymethylketone derivatives from this compound. The derivatives were tested for their ability to inhibit viral proteases, with compound 22 showing the highest efficacy. This case underscores the importance of chlorinated benzoates in drug design and development .

Case Study: Environmental Remediation

Another study investigated the biodegradation pathways of BAM by Aminobacter species. The findings revealed that while initial degradation was efficient, the accumulation of intermediates like this compound posed challenges for complete mineralization. This highlights the need for further research into microbial pathways to enhance bioremediation efforts .

Propiedades

IUPAC Name |

2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDNSFOFOQZDA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.